Nifurtimox-d4 is a deuterated derivative of nifurtimox, a compound primarily known for its use in the treatment of Chagas disease, a parasitic infection caused by Trypanosoma cruzi. The incorporation of deuterium atoms into the nifurtimox molecule enhances its stability and can improve its pharmacokinetic properties, making it useful as an internal standard for quantifying nifurtimox in biological samples via gas chromatography and liquid chromatography coupled with mass spectrometry.
Nifurtimox-d4 is classified as an antiparasitic agent. It is synthesized from the parent compound nifurtimox, which was originally developed for its trypanocidal activity. The deuterated form is particularly valuable in research settings where precise quantification of drug levels is required. Nifurtimox itself has been utilized not only for Chagas disease but also shows potential against other parasitic infections.
The synthesis of nifurtimox-d4 involves the strategic incorporation of deuterium atoms into the nifurtimox structure. The process typically includes:
The synthesis pathway may vary slightly depending on specific laboratory protocols and available reagents.
Nifurtimox-d4 retains the core structure of nifurtimox but features deuterium atoms at specific positions. The molecular formula for nifurtimox-d4 is C_12H_10N_4O_5S, with the inclusion of deuterium resulting in a molecular weight increase due to the heavier isotopes.
Nifurtimox-d4 undergoes similar chemical reactions as its non-deuterated counterpart. These reactions include:
The mechanism by which nifurtimox-d4 exerts its effects parallels that of nifurtimox. It primarily involves:
This mechanism highlights the importance of reactive intermediates formed during metabolism, which can be studied more effectively using deuterated compounds.
Nifurtimox-d4 exhibits several notable physical and chemical properties:
Nifurtimox-d4 serves several important roles in scientific research:
Nifurtimox-d4 (chemical formula: C10H9D4N3O5S; molecular weight: 291.32 g/mol) is a deuterium-labeled isotopologue of the antiprotozoal agent nifurtimox. Its structure features four deuterium atoms (D) strategically incorporated at the methyl group and adjacent carbon atoms of the thiomorpholine ring – specifically at the C-2 and C-6 positions of the saturated heterocycle. This deuteration replaces all four hydrogen atoms at these sites, resulting in a symmetric CD2 group at each position [3] [5] [7]. The core pharmacophore – the (E)-configuration hydrazone linking the 5-nitrofuran moiety – remains identical to the non-deuterated parent compound [1] [8]. The IUPAC name is 3-methyl-4-(((5-nitrofuran-2-yl)methylene)amino)thiomorpholine 1,1-dioxide-2,2,6,6-d4, reflecting the deuteration sites [7].
The primary synthetic route involves modifying the original nifurtimox synthesis pathway. Deuterium incorporation typically occurs early by using [2H]-labeled precursors, such as deuterated propylene oxide or deuterated mercaptoethanol, during the formation of the thiomorpholine-1,1-dioxide ring system. Subsequent condensation with 5-nitrofuran-2-carbaldehyde yields Nifurtimox-d4 [1]. The isotopic purity of commercially available Nifurtimox-d4 typically exceeds 98%, ensuring minimal contribution from unlabeled species (13C or 2H isotopologues) during mass spectrometric detection [3] [7].
Spectroscopically, Nifurtimox-d4 exhibits distinct characteristics compared to nifurtimox:
Table 1: Key Physicochemical Properties of Nifurtimox-d4 vs. Nifurtimox
Property | Nifurtimox-d4 | Nifurtimox | Analytical Significance |
---|---|---|---|
Molecular Formula | C10H9D4N3O5S | C10H13N3O5S | Distinct molecular weight for MS detection |
Molecular Weight (g/mol) | 291.32 | 287.29 | +4 Da mass shift |
Deuteration Sites | Thiomorpholine C-2 & C-6 (CD2 groups) | None (CH2 groups) | Maintains core structure; labels metabolically stable positions |
Major MS [M+H]+ | m/z 292 | m/z 288 | Clear separation in mass detectors |
Isotopic Purity | Typically ≥ 98% | N/A | Minimizes interference from unlabeled species |
Log P/DpH7.4 | Similar to Nifurtimox (~2.1) [1] | ~2.1 [1] | Ensures co-elution in chromatographic systems |
Chromatographic Retention | Nearly identical to Nifurtimox | Reference | Essential for co-elution as internal standard |
Nifurtimox-d4 serves as an indispensable isotope-labeled internal standard (IS) in the quantitative bioanalysis of nifurtimox, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its effectiveness stems from its near-identical physicochemical properties to nifurtimox, coupled with a distinct mass difference detectable by mass spectrometers [3] [7].
Mechanism of Action:
Critical Advantages:
Table 2: Applications and Performance of Nifurtimox-d4 as an Internal Standard
Application Area | Biological Matrix | Key Performance Metrics Attained Using Nifurtimox-d4 IS | Significance |
---|---|---|---|
Pharmacokinetic (PK) Studies | Human/Animal Plasma, Serum | High accuracy (85-115%), precision (RSD <15%), Lower LLOQ (1-5 ng/mL) [3] [7] | Enables reliable measurement of drug concentration-time profiles |
Bioequivalence Studies | Human Plasma | Reduced inter-subject variability in assay results | Critical for comparing generic vs. innovator formulations |
Metabolic Stability Assessment | Liver Microsomes, Hepatocytes | Accurate quantification of parent drug depletion | Predicts in vivo clearance and drug-drug interaction potential |
Drug-Drug Interaction Studies | Plasma | Precise quantitation amidst complex metabolic backgrounds | Detects changes in nifurtimox exposure due to co-administered drugs |
Therapeutic Drug Monitoring (TDM) | Patient Plasma | Robustness against variable patient matrices | Potential for individualized dosing optimization |
The development of Nifurtimox-d4 is intrinsically linked to the history of nifurtimox itself and the evolving demands of modern bioanalytical science.
Origin of Nifurtimox: Nifurtimox (BAY 2502) was first synthesized and launched by Bayer AG in 1967 as a treatment for Chagas disease caused by Trypanosoma cruzi [1] [8]. Its complex structure, featuring a nitrofuran pharmacophore linked via a hydrazone bridge to a thiomorpholine-1,1-dioxide ring, presented challenges for analytical quantification in biological systems, especially given its relatively low therapeutic concentrations and extensive metabolism [1] [2] [10].
Emergence of Deuterated Standards: As LC-MS/MS became the gold standard for sensitive and specific bioanalysis in drug development (late 1990s/early 2000s), the need for stable isotope-labeled internal standards grew. Deuterated analogs, like Nifurtimox-d4, offered the ideal solution for compounds like nifurtimox due to their near-perfect mimicry of chemical behavior. The synthesis of deuterated nifurtimox analogs ([3H]nifurtimox, [35S]nifurtimox) for pharmacological studies dates back several decades [1], paving the way for non-radioactive deuterated versions like Nifurtimox-d4 and Nifurtimox-d8 for analytical use [1] [3]. Nifurtimox-d4, specifically deuterated at metabolically stable positions on the thiomorpholine ring, emerged as the preferred IS for routine bioanalysis due to its synthetic feasibility and optimal performance.
Regulatory Recognition: Regulatory authorities like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly endorse the use of stable isotope-labeled internal standards (SIL-IS) in bioanalytical method validation for regulated studies (e.g., pharmacokinetics, bioequivalence). While specific approval of Nifurtimox-d4 as a compound isn't granted like a drug, its use is implicitly recognized and expected in regulatory submissions involving nifurtimox quantification. This is reflected in key guidance documents:
The availability of Nifurtimox-d4 from certified chemical suppliers (e.g., MedChemExpress, LGC Standards, Veeprho) under cGMP (Current Good Manufacturing Practice) or equivalent quality guidelines ensures its suitability for use in regulated bioanalytical studies supporting drug approval submissions (e.g., New Drug Applications - NDAs) for nifurtimox products [3] [5] [7]. Its critical role in generating reliable pharmacokinetic data was instrumental in the FDA's accelerated approval of nifurtimox (Lampit®) for pediatric Chagas disease in 2020 [8].
Table 3: Timeline of Nifurtimox-d4 Development and Implementation
Time Period | Milestone | Significance |
---|---|---|
1967 | Launch of Nifurtimox (Bayer 2502) for Chagas disease [1] [8] | Established the parent drug requiring advanced analytical methods |
1970s-1980s | Synthesis of radiolabeled Nifurtimox (e.g., [3H], [35S]) for research [1] | Demonstrated feasibility of labeling; used in early ADME studies |
Late 1990s/Early 2000s | Rise of LC-MS/MS in bioanalysis; Increased demand for SIL-IS | Created technological need for compounds like Nifurtimox-d4 |
~2000s-2010s | Development & Commercialization of Nifurtimox-d4 by specialty chemical suppliers [3] [5] | Made high-purity IS readily available for pharmaceutical R&D |
2011/2015/2018 | EMA & FDA Guidance documents formalizing preference for SIL-IS | Provided regulatory foundation for Nifurtimox-d4 use in regulated studies |
2020 | FDA Accelerated Approval of Nifurtimox (Lampit®) for Pediatrics [8] | Nifurtimox-d4 supported PK studies in the approval dossier |
Present (2025) | Routine use in Nifurtimox PK, BE, TDM, and metabolism studies globally | Standard tool ensuring data quality and regulatory compliance |
Listed Compounds: Nifurtimox-d4, Nifurtimox, Thiomorpholine-1,1-dioxide, 5-Nitrofuran-2-carbaldehyde.
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.: 3459-94-7
CAS No.: 7269-72-9